molecular formula C17H19NO2S B5827152 2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide CAS No. 335208-48-5

2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B5827152
CAS No.: 335208-48-5
M. Wt: 301.4 g/mol
InChI Key: XWQDWWWMBZWYQM-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide is an organic compound that features a benzylsulfanyl group and a methoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.

    Acetamide Formation: The benzylsulfanyl chloride is then reacted with acetamide in the presence of a base such as sodium hydroxide to form the benzylsulfanyl acetamide.

    Methoxybenzylation: Finally, the benzylsulfanyl acetamide is reacted with 4-methoxybenzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the acetamide to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or de-methoxylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfanyl or methoxybenzyl functionalities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, while the methoxybenzyl group can engage in hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)acetamide: Lacks the methoxybenzyl group, making it less hydrophobic and potentially less active in certain applications.

    N-(4-methoxybenzyl)acetamide: Lacks the benzylsulfanyl group, which may reduce its ability to form disulfide bonds with proteins.

    2-(benzylsulfanyl)-N-benzylacetamide: Similar structure but without the methoxy group, which may affect its solubility and reactivity.

Uniqueness

2-(benzylsulfanyl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of both the benzylsulfanyl and methoxybenzyl groups, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-16-9-7-14(8-10-16)11-18-17(19)13-21-12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDWWWMBZWYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189000
Record name N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335208-48-5
Record name N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335208-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methoxyphenyl)methyl]-2-[(phenylmethyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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